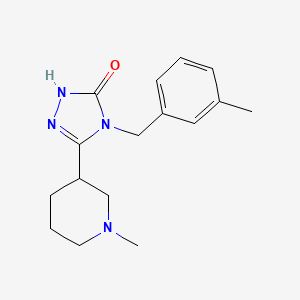![molecular formula C17H21N7 B3810984 N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine](/img/structure/B3810984.png)
N,6-dimethyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine
Overview
Description
1,2,4-Triazoles are a class of heterocyclic compounds that contain two carbon atoms and three nitrogen atoms in a five-membered ring . They are known for their versatile biological activities and are present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular .
Synthesis Analysis
The synthesis of 1,2,4-triazoles often involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The specific synthesis process can vary depending on the desired substitutions on the triazole ring .
Molecular Structure Analysis
In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors .
Chemical Reactions Analysis
Triazoles can undergo a variety of chemical reactions, often involving the nitrogen atoms in the ring. The specific reactions and their outcomes can depend on the substitutions on the triazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of a specific 1,2,4-triazole compound can vary depending on its substitutions. For example, the melting point and IR spectrum can differ significantly .
Mechanism of Action
The mechanism of action of triazole compounds often involves binding to biological targets such as enzymes or receptors. For example, azoles, a class of compounds that includes triazoles, are known to inhibit the heme protein, which cocatalyzes cytochrome P-450-dependent 14α-demethylation of lanosterol .
Safety and Hazards
The safety and hazards associated with a specific 1,2,4-triazole compound can depend on its specific structure and substitutions. Some triazole compounds have been found to possess antimicrobial activities and some of them have been found to possess good or moderate activities against the test microorganisms .
Future Directions
properties
IUPAC Name |
N,6-dimethyl-N-[(4-propyl-1,2,4-triazol-3-yl)methyl]-2-pyridin-3-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7/c1-4-8-24-12-19-22-16(24)11-23(3)15-9-13(2)20-17(21-15)14-6-5-7-18-10-14/h5-7,9-10,12H,4,8,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKHMBGDXZALXJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NN=C1CN(C)C2=NC(=NC(=C2)C)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![ethyl 4-{[1-(1-methyl-1H-imidazol-2-yl)butyl]amino}piperidine-1-carboxylate](/img/structure/B3810903.png)
![N-[3-(methylthio)propyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B3810906.png)

![{1-[1-(3,5-difluoro-4-methoxybenzyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol trifluoroacetate (salt)](/img/structure/B3810917.png)
![N-(4-methoxy-2-methylphenyl)-3-(1-{[2-(1-pyrrolidinyl)-1,3-thiazol-5-yl]methyl}-3-piperidinyl)propanamide](/img/structure/B3810923.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinamine](/img/structure/B3810927.png)
![6-(4-ethylphenyl)-N-(trans-4-hydroxycyclohexyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3810939.png)

![ethyl 1-(4-fluorobenzyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B3810963.png)
![{8-methyl-2-[4-(1-morpholin-4-ylethyl)phenyl]quinolin-3-yl}methanol](/img/structure/B3810966.png)
![N,N-dimethyl-4-[2-(morpholin-4-ylmethyl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-amine](/img/structure/B3810973.png)
![5-[(3-ethyl-1H-indol-2-yl)carbonyl]-4-pyridin-3-yl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B3810982.png)
![(2S*)-N-{[2-(2-methoxyphenoxy)-3-pyridinyl]methyl}-5-oxo-2-pyrrolidinecarboxamide](/img/structure/B3810986.png)
![N-[2-(5-fluoro-1H-benzimidazol-2-yl)ethyl]-N-methyl-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B3810989.png)